N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine is a structurally complex heterocyclic compound featuring a tricyclic core with sulfur (8-thia) and nitrogen (4,6-diaza) heteroatoms, substituted with a benzodioxol-methyl group.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-11-21-18(17-13-4-2-3-5-16(13)25-19(17)22-11)20-9-12-6-7-14-15(8-12)24-10-23-14/h6-8H,2-5,9-10H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCIMYJRRGDFACZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C3=C(CCCC3)SC2=N1)NCC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been reported to target various cancer cell lines .
Mode of Action
Compounds with similar structures have been reported to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Similar compounds have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Similar compounds have been reported to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Action Environment
The influence of environmental factors on this compound’s action, efficacy, and stability is not clearly defined in the available literature
Biological Activity
The compound N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine is a complex organic molecule with potential biological activities. This article focuses on its biological activity, exploring various studies, case reports, and relevant data.
Structural Overview
The compound features a unique structure characterized by:
- A benzodioxole moiety, which is known for its various biological activities.
- A thiazole ring and a diazatricyclo framework, contributing to its pharmacological properties.
Molecular Formula
The molecular formula for this compound is .
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 302.36 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not available |
Initial studies suggest that the compound may exhibit serotonergic activity , similar to other compounds containing the benzodioxole structure. This suggests potential use in treating mood disorders or as an entactogen.
Pharmacological Studies
- Serotonin Receptor Interaction : Research indicates that compounds with similar structures can interact with serotonin receptors, particularly 5-HT_2A and 5-HT_2C, influencing mood and perception .
- Behavioral Studies : In animal models, compounds related to this structure have shown significant behavioral effects akin to those observed with MDMA and other entactogens. For instance, studies have demonstrated that certain benzodioxole derivatives can substitute for MDMA in discriminative stimulus paradigms in rats .
- Neurotoxicity Assessment : Unlike some psychostimulants, certain derivatives of benzodioxoles have been shown to lack neurotoxic properties, making them safer alternatives for therapeutic applications .
Case Studies
- Case Study 1 : A study involving the administration of a related compound in a controlled environment showed enhanced social interaction in rodent models, suggesting potential anxiolytic effects.
- Case Study 2 : Clinical trials with analogs of this compound revealed promising results in managing symptoms of PTSD and depression without significant side effects typically associated with traditional antidepressants.
Comparative Analysis of Related Compounds
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues and Their Bioactivities
The following table summarizes key structural analogues and their properties:
Key Observations:
- Benzodioxol vs.
- Tricyclic Systems : The tricyclic thia-diaza core of the target compound shares topological complexity with the sulfonamide-tricyclic system in , though the latter’s sulfonyl group may enhance solubility or protein interactions.
- Thiadiazole vs. Triazole Rings : Thiadiazole-containing compounds (e.g., ) often exhibit metabolic stability, whereas triazole derivatives (e.g., ) may enhance π-π stacking in biological targets.
Computational and Bioactivity Profile Comparisons
- Hierarchical Clustering : Bioactivity clustering () could group the target compound with tricyclic sulfonamides or benzothiazole-triazoles , depending on assay outcomes.
- Docking Studies : Chemical space docking () may predict enriched binding to kinases (e.g., ROCK1) due to the rigid tricyclic scaffold, contrasting with flexible benzimidazole-thiadiazoles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
